3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide
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Overview
Description
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide is an organic molecule characterized by a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, along with a methanesulfonylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide involves a multi-step process. Typically, the starting material is a suitably substituted pyrimidine derivative. Key steps in the synthesis include the introduction of the dimethyl and methylsulfanyl groups followed by the attachment of the methanesulfonylpropanamide chain. Each step requires specific reagents and reaction conditions, such as the use of organolithium reagents for methylation and thiolation reactions, and sulfonation conditions to attach the methanesulfonyl group.
Industrial Production Methods: Industrial-scale production would typically employ optimized synthetic routes to maximize yield and purity while minimizing production costs. Catalysts and reaction conditions are carefully controlled to ensure efficiency and reproducibility. Techniques such as flow chemistry and automated synthesis platforms may be utilized to streamline the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions may employ bases such as sodium hydride (NaH) or strong nucleophiles.
Major Products Formed: Depending on the reaction type, products can include oxidized forms of the sulfur group, reduced pyrimidine rings, or substituted derivatives where the dimethyl or methylsulfanyl groups are replaced with other functional groups.
Scientific Research Applications
The compound 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide is of significant interest in various research fields:
Chemistry: Its unique structure makes it a candidate for studying reaction mechanisms and synthetic pathways.
Biology: It can be used as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: It may serve as a precursor for the synthesis of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
Mechanism: The compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through binding to these targets, altering their activity or stability.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways, where the compound might act as an inhibitor or modulator. Its unique structure allows for specific interactions, making it a valuable tool in elucidating biochemical pathways.
Comparison with Similar Compounds
4,6-Dimethylpyrimidine
2-Methylsulfanylpyrimidine
N-methanesulfonyl derivatives of other heterocycles
Together, these features make 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide a molecule of significant interest in both fundamental research and applied sciences.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-7-9(8(2)13-11(12-7)18-3)5-6-10(15)14-19(4,16)17/h5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJCTKIHANVVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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